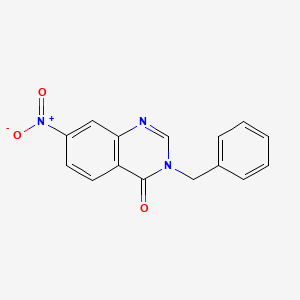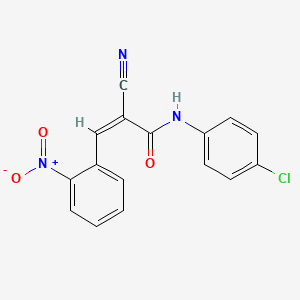
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide, also known as CCNA, is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and materials science. CCNA is a member of the acrylamide family and is characterized by its unique chemical structure, which makes it an ideal candidate for many scientific studies.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide. One possible direction is the development of new cancer therapies based on this compound. Another potential direction is the study of this compound's anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-chlorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20(22)23/h1-9H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBTTBALNTSNR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)

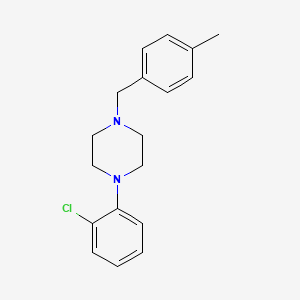
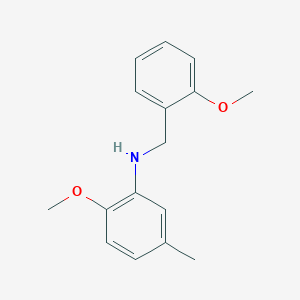
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)
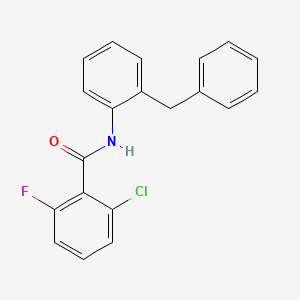
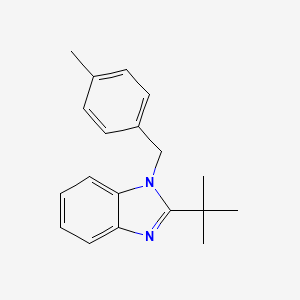
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
